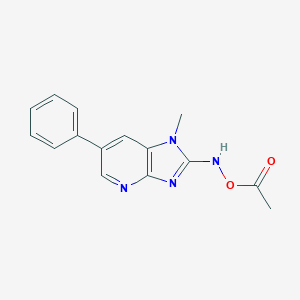

N-Acetoxy-phip

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetoxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine is a phenylpyridine.

Aplicaciones Científicas De Investigación

Biochemical Interactions and DNA Adduct Formation

N-Acetoxy-PhIP is highly reactive towards DNA, forming covalent adducts that are critical in understanding its carcinogenic potential. The following points summarize key findings:

- Formation of DNA Adducts : this compound reacts with DNA to form various adducts, with the C8-dG-PhIP adduct being the most studied. This reaction is facilitated by the compound's ability to intercalate into the DNA helix, leading to structural alterations that can result in mutations .

- Mechanism of Action : The reactivity of this compound is attributed to its conversion into a nitrenium ion, a highly electrophilic species that readily binds to nucleophilic sites on DNA . Studies indicate that this compound is approximately 20-fold more reactive than its N-hydroxylated counterpart .

Toxicological Studies

This compound has been extensively studied for its toxicological effects, particularly concerning its role in cancer development:

- Carcinogenicity : Research has demonstrated that exposure to this compound leads to increased levels of DNA adducts in various tissues, suggesting a systemic impact on cellular integrity and function . The formation of these adducts correlates with the development of tumors in animal models.

- Detoxification Mechanisms : Enzymatic pathways involving glutathione S-transferases play a crucial role in detoxifying this compound. Variations in GST polymorphisms among individuals can influence susceptibility to PhIP-related cancers .

Dietary and Environmental Interactions

The interaction of this compound with dietary components has been a focal point in cancer prevention studies:

- Role of Tea Polyphenols : Studies have shown that tea polyphenols can reduce the formation of PhIP-DNA adducts by direct reduction of this compound, highlighting potential dietary strategies for mitigating cancer risk associated with cooked meats .

Case Studies and Research Findings

A variety of case studies have elucidated the impact of this compound across different biological systems:

Future Directions and Therapeutic Implications

Research continues to explore potential therapeutic applications stemming from the understanding of this compound's mechanisms:

- Cancer Prevention Strategies : Identifying dietary components that inhibit the activation or enhance the detoxification of this compound could lead to effective cancer prevention strategies.

- Biomarker Development : The detection of specific DNA adducts formed by this compound may serve as biomarkers for early diagnosis and risk assessment in populations exposed to cooked meat products.

Propiedades

Número CAS |

142784-27-8 |

|---|---|

Fórmula molecular |

C15H14N4O2 |

Peso molecular |

282.3 g/mol |

Nombre IUPAC |

[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino] acetate |

InChI |

InChI=1S/C15H14N4O2/c1-10(20)21-18-15-17-14-13(19(15)2)8-12(9-16-14)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,17,18) |

Clave InChI |

OVPSYMLYTZOTQE-UHFFFAOYSA-N |

SMILES |

CC(=O)ONC1=NC2=C(N1C)C=C(C=N2)C3=CC=CC=C3 |

SMILES canónico |

CC(=O)ONC1=NC2=C(N1C)C=C(C=N2)C3=CC=CC=C3 |

Sinónimos |

2-(acetoxyamino)-1-methyl-6-phenylimidazo(4,5-b)pyridine N-acetoxy-PhIP |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.